(2,4-Dinitrophenyl)(ethyl)diazene
Description
Acetaldehyde-2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C₈H₈N₄O₄ and a molecular weight of 224.17 g/mol . It is a derivative of acetaldehyde and 2,4-dinitrophenylhydrazine, commonly used in analytical chemistry for the detection and quantification of aldehydes and ketones . The compound forms brightly colored precipitates, making it useful for identifying carbonyl compounds .
Properties
Molecular Formula |
C8H8N4O4 |
|---|---|
Molecular Weight |
224.17 g/mol |
IUPAC Name |
(2,4-dinitrophenyl)-ethyldiazene |
InChI |
InChI=1S/C8H8N4O4/c1-2-9-10-7-4-3-6(11(13)14)5-8(7)12(15)16/h3-5H,2H2,1H3 |
InChI Key |
DZENCWDPSDMNRC-UHFFFAOYSA-N |
Canonical SMILES |
CCN=NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Acetaldehyde-2,4-dinitrophenylhydrazone is synthesized by reacting acetaldehyde with 2,4-dinitrophenylhydrazine in an acidic medium. The reaction typically involves dissolving 2,4-dinitrophenylhydrazine in methanol and adding a few drops of concentrated sulfuric acid. Acetaldehyde is then added to this solution, resulting in the formation of a yellow or orange precipitate .
Industrial Production Methods: While the laboratory synthesis is straightforward, industrial production may involve more controlled conditions to ensure purity and yield. The reaction is typically carried out in a controlled environment with precise temperature and pH monitoring to optimize the formation of the desired hydrazone derivative .
Chemical Reactions Analysis
Types of Reactions: Acetaldehyde-2,4-dinitrophenylhydrazone primarily undergoes addition-elimination reactions. The compound reacts with carbonyl groups in aldehydes and ketones, forming hydrazone derivatives . This reaction is a nucleophilic addition followed by the elimination of water.
Common Reagents and Conditions:
Reagents: 2,4-dinitrophenylhydrazine, acetaldehyde, methanol, sulfuric acid.
Conditions: Acidic medium, typically using methanol and sulfuric acid as solvents.
Major Products: The major product of the reaction between acetaldehyde and 2,4-dinitrophenylhydrazine is acetaldehyde-2,4-dinitrophenylhydrazone, which forms as a brightly colored precipitate .
Scientific Research Applications
Acetaldehyde-2,4-dinitrophenylhydrazone has several applications in scientific research:
Analytical Chemistry: Used for the detection and quantification of aldehydes and ketones in various samples.
Environmental Analysis: Employed as an analytical standard for monitoring environmental pollutants.
Biological Studies: Utilized in studies involving carbonyl stress and oxidative damage in biological systems.
Industrial Applications: Used in the quality control of industrial processes involving carbonyl compounds.
Mechanism of Action
The mechanism of action of acetaldehyde-2,4-dinitrophenylhydrazone involves nucleophilic addition to the carbonyl group of aldehydes or ketones, followed by the elimination of water to form a stable hydrazone derivative . This reaction is facilitated by the electron-withdrawing nitro groups on the phenyl ring, which enhance the nucleophilicity of the hydrazine moiety .
Comparison with Similar Compounds
- Formaldehyde-2,4-dinitrophenylhydrazone
- Acetone-2,4-dinitrophenylhydrazone
- Cyclohexanone-2,4-dinitrophenylhydrazone
Comparison: Acetaldehyde-2,4-dinitrophenylhydrazone is unique due to its specific reactivity with acetaldehyde, forming a distinct hydrazone derivative. Compared to formaldehyde-2,4-dinitrophenylhydrazone and acetone-2,4-dinitrophenylhydrazone, it has a different carbonyl source, leading to variations in the physical properties and applications of the resulting hydrazone .
Biological Activity
(2,4-Dinitrophenyl)(ethyl)diazene is a compound that has garnered attention in various fields, particularly in biochemical research and toxicology. Its unique structure, characterized by the presence of a dinitrophenyl group and a diazene moiety, suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicity, and applications in research.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a dinitrophenyl group attached to an ethyl diazene unit, which contributes to its reactivity and biological properties.
1. Enzyme Inhibition
Research indicates that compounds containing the 2,4-dinitrophenyl moiety can act as inhibitors for various enzymes. For example, studies have shown that dinitrophenyl-labeled diazomethyl ketones effectively inhibit cysteine proteases such as cathepsin B and L. The rate constants for inhibition were found to be significant, indicating a strong interaction between the inhibitor and the enzyme .
2. Oxidative Stress Modulation
The dinitrophenyl group is known to interact with protein carbonyls, forming stable hydrazone products. This property has been utilized in assays to measure oxidative stress in biological systems. The conjugation of dinitrophenyl with proteins allows for the quantification of oxidative damage through sensitive immunoassays .
Toxicological Profile
The toxicological effects of this compound have been explored in various studies. The compound's potential toxicity is primarily attributed to its reactive nature, which can lead to cellular damage.
Case Studies
- Aquatic Toxicity : A study investigating the effects of dinitro compounds on aquatic life demonstrated that exposure to similar compounds resulted in varying degrees of toxicity among different species. For instance, the 50% lethal concentration (LC50) values for certain dinitro compounds ranged significantly depending on the species tested .
- Cellular Studies : In vitro studies have shown that exposure to dinitrophenyl compounds can induce apoptosis in cultured cells, suggesting a mechanism through which these compounds may exert cytotoxic effects .
Applications in Research
The unique properties of this compound make it valuable in several research applications:
- Immunoassays : The ability of dinitrophenyl derivatives to form stable complexes with proteins has led to their use in developing monoclonal antibodies for various assays .
- Biochemical Probes : The compound serves as a useful tool for probing enzyme activity and studying oxidative stress mechanisms in biological systems.
Data Summary Table
| Property | Description |
|---|---|
| Chemical Formula | C₈H₁₀N₄O₄ |
| Enzyme Inhibition | Strong inhibitor of cysteine proteases |
| Oxidative Stress Measurement | Forms stable hydrazone products with protein carbonyls |
| Aquatic Toxicity (LC50) | Ranges from 14.2 mg/L to 42.0 mg/L depending on species |
| Cellular Effects | Induces apoptosis in cultured cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
